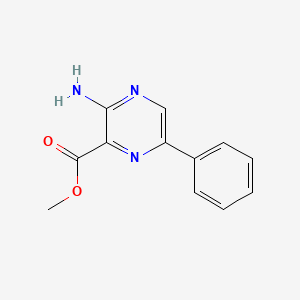

Methyl 3-amino-6-phenylpyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-6-phenylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-17-12(16)10-11(13)14-7-9(15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVQRVZLKXYWAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-phenylpyrazine-2-carboxylate typically involves the reaction of 3-amino-6-phenylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-amino-6-phenylpyrazine-2-carboxylate can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate is a research compound with the molecular formula C13H13N3O4S and a molecular weight of 307.33 g/mol. It typically has a purity of 95%.

Synthesis and Chemical Properties

Methyl 3-amino-6-(4-(methylsulfonyl)phenyl)pyrazine-2-carboxylate is synthesized through chemical reactions involving pyrazine derivatives, often using palladium catalysts and boron compounds to facilitate coupling reactions. For example, it can be prepared by reacting 3-amino-6-bromo-pyrazine derivatives with methylsulfonyl phenyl boronates under microwave conditions, yielding high purity products through reverse-phase HPLC purification techniques.

Anticancer Properties

Research suggests that related compounds exhibit anticancer properties. Pyrazine derivatives have been explored for their ability to inhibit protein kinase C (PKC), which is implicated in cancers such as non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and breast cancer. These compounds may be potential therapeutic agents targeting adenosine receptors involved in tumor growth and metastasis.

Neuroprotective Effects

Studies indicate that certain pyrazine derivatives can exert neuroprotective effects, potentially offering benefits in treating neurodegenerative diseases, possibly through modulation of neurotransmitter systems or reduction of oxidative stress within neuronal cells.

Pharmaceutical Applications

This compound has been investigated for its potential in drug development, particularly as a scaffold for creating new therapeutic agents, and its ability to interact with biological targets makes it a candidate for further modifications to enhance efficacy and selectivity against specific diseases. It can be incorporated into drug formulations aimed at treating inflammatory diseases or conditions associated with adenosine receptor dysregulation, and there is ongoing research into developing formulations that enhance bioavailability and target delivery.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-phenylpyrazine-2-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Pyrazine derivatives share a common heterocyclic core but differ in substituents, which critically influence their chemical behavior, biological activity, and industrial applications. Below is a detailed comparison of methyl 3-amino-6-phenylpyrazine-2-carboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

In contrast, bromo or chloro substituents (e.g., in methyl 3-bromo-6-methylpyrazine-2-carboxylate) increase electrophilicity, enabling nucleophilic substitution reactions . Synthesis of this compound likely follows methods similar to those for methyl 3-aminopyrazine-2-carboxylate, involving acid-catalyzed esterification .

Biological Activity: Anticancer Potential: The ethylpiperazinyl group in methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate improves solubility and target specificity, showing promise in kinase inhibition . Antimicrobial Activity: Dichloro derivatives (e.g., ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate) exhibit broad-spectrum antimicrobial properties due to halogen-induced membrane disruption .

Industrial Applications: The methyl ester group in all compounds facilitates hydrolysis to carboxylic acids, a critical step in prodrug activation . Smaller analogs like methyl 6-aminopyrazine-2-carboxylate are used in flavor chemistry, whereas phenyl-substituted derivatives are prioritized in medicinal chemistry .

Table 2: Physicochemical Properties

| Property | This compound | Methyl 3-Bromo-6-Methylpyrazine-2-Carboxylate | Ethyl 3-Amino-5,6-Dichloropyrazine-2-Carboxylate |

|---|---|---|---|

| Melting Point (°C) | Not reported | 65–67 (predicted) | 110–112 (observed) |

| Solubility | Low in water; high in DMSO | Moderate in ethanol | Insoluble in water; soluble in chloroform |

| Stability | Stable at 20°C for 2 years | Light-sensitive | Hygroscopic |

| Key Spectral Data (NMR/IR) | Aromatic C-H stretches (IR) | Br-C vibration (IR) | Cl-C peaks (¹³C NMR) |

Biological Activity

Methyl 3-amino-6-phenylpyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative analysis with similar compounds, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with an amino group and a phenyl group. This unique structure contributes to its distinct chemical reactivity and biological properties. The presence of the phenyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within microbial cells. Its mechanisms include:

- Antimicrobial Activity : The compound exhibits inhibitory effects on bacterial and fungal growth by disrupting metabolic pathways essential for survival. It may inhibit enzyme activity or interfere with cellular respiration processes.

- Antiviral and Anticancer Properties : Preliminary studies suggest that this compound may modulate receptor activity or influence signaling pathways related to cell proliferation and apoptosis, although specific targets remain under investigation.

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

| Compound | Activity | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Various bacteria and fungi |

| 3-Amino-6-bromopyrazine-2-carboxylic acid | Antimycobacterial | 1.56 | Mycobacterium tuberculosis |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Antimycobacterial | 3.13 | Mycobacterium tuberculosis |

Comparative Analysis with Similar Compounds

This compound is compared with several related compounds to highlight its unique properties:

| Compound | Unique Features |

|---|---|

| Methyl 3-amino-6-methylpyrazine-2-carboxylate | Lacks phenyl group; lower lipophilicity |

| Methyl 3-amino-6-isopropylpyrazine-2-carboxylate | Altered alkyl chain; different reactivity |

| Methyl 3-amino-6-bromopyrazine-2-carboxylic acid | Higher antimycobacterial activity; halogen substitution |

Case Studies and Research Findings

Research has demonstrated the potential of this compound in various applications:

- Antimicrobial Studies : A study evaluated the compound's efficacy against a range of pathogens, showing promising results in inhibiting growth in both Gram-positive and Gram-negative bacteria .

- Cancer Research : Investigations into its anticancer properties revealed that it may induce apoptosis in cancer cell lines through mitochondrial pathways, although further studies are needed to elucidate specific mechanisms .

- Structure Activity Relationship (SAR) : Research has focused on modifying the compound's structure to enhance its biological activity. Variations in substituents have been shown to significantly impact potency against Mycobacterium tuberculosis and other pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.